Cas no 899424-02-3 (3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy)-)

3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy)-, is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a chloro-substituted pyridine core linked to a 4-fluorophenoxy group, enhancing its reactivity and binding affinity in molecular interactions. Its structural properties make it a valuable intermediate for synthesizing biologically active compounds, particularly in the development of kinase inhibitors or herbicides. The presence of both chloro and fluoro substituents contributes to its stability and selectivity in targeted reactions. This compound is suitable for use in organic synthesis, offering precise functionalization opportunities for researchers exploring novel therapeutic or agrochemical agents.
3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy)- structure
899424-02-3 structure
Product name:3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy)-
CAS No:899424-02-3
MF:C11H8ClFN2O
MW:238.645424842834
MDL:MFCD24142925
CID:1947469
PubChem ID:57942525

3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy)-
    • 899424-02-3
    • SCHEMBL307002
    • AKOS020239470
    • A1-14495
    • 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine
    • MDL: MFCD24142925
    • Inchi: InChI=1S/C11H8ClFN2O/c12-7-5-10(14)11(15-6-7)16-9-3-1-8(13)2-4-9/h1-6H,14H2
    • InChI Key: PQBUACRCAXKIDG-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)N)F

Computed Properties

  • Exact Mass: 238.0309187Da
  • Monoisotopic Mass: 238.0309187Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 48.1Ų

3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy)- Security Information

3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
191229-2.500g
5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine, 95%
899424-02-3 95%
2.500g
$1650.00 2023-09-07

3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy)- Related Literature

Additional information on 3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy)-

3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy)

The compound 3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy), with CAS No. 899424-02-3, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with an amine group at position 3, a chlorine atom at position 5, and a phenoxy group with a fluorine substituent at position 4. These structural elements contribute to its distinctive chemical properties and potential applications.

Recent studies have highlighted the importance of 3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy) in the development of novel pharmaceutical agents. The compound's ability to act as a ligand in metalloenzyme inhibition has been extensively explored, particularly in the context of its potential role in anticancer drug design. Researchers have found that the compound's electronic properties and spatial arrangement make it an effective binder for metal ions such as zinc and copper, which are often overexpressed in cancer cells. This property suggests that the compound could serve as a lead molecule for designing selective inhibitors of metalloenzymes involved in tumor progression.

In addition to its medicinal applications, 3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy) has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes has led to its use in the synthesis of novel metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have demonstrated that the compound's substituents significantly influence the stability and porosity of the resulting materials, making it a valuable component in the design of high-performance MOFs.

The synthesis of 3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy) involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the pyridine ring with appropriate substituents and subsequent functionalization to introduce the phenoxy group. Recent research has focused on optimizing these steps to improve yield and purity, leveraging advancements in catalytic asymmetric synthesis and green chemistry principles.

From an environmental perspective, 3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy) has been studied for its biodegradability and ecological impact. Initial findings suggest that the compound exhibits moderate biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is required to fully understand its long-term environmental fate and potential risks to aquatic ecosystems.

In conclusion, 3-Pyridinamine, 5-chloro-2-(4-fluorophenoxy) (CAS No. 899424-02-3) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable tool in drug discovery, materials science, and environmental studies. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial advancements.

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